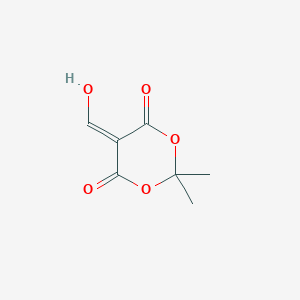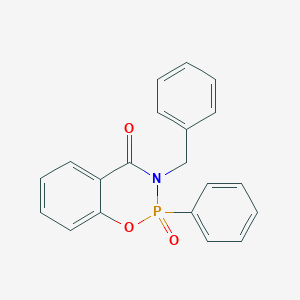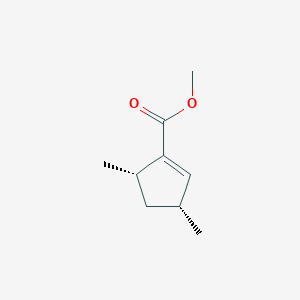
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate, also known as MDC, is a cyclic ester that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research fields. MDC is a chiral molecule that exists in two enantiomeric forms, (3R,5S)-MDC and (3S,5R)-MDC, with the former being the more commonly studied enantiomer.
Applications De Recherche Scientifique
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical activity. In organic synthesis, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can act as a chiral template, directing the stereochemistry of the reaction, and as a chiral ligand, enhancing the enantioselectivity of the reaction.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is its high cost compared to other chiral auxiliaries.
Orientations Futures
There are several future directions for the research on Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. One potential direction is the development of new synthetic routes for Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate that are more cost-effective and environmentally friendly. Another direction is the investigation of the potential use of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in the synthesis of novel biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate and its potential applications in various chemical reactions.
Méthodes De Synthèse
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction with methyl vinyl ketone. The resulting product is then subjected to hydrolysis to obtain Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate as a white crystalline solid.
Propriétés
Numéro CAS |
152708-65-1 |
|---|---|
Nom du produit |
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(2)8(5-6)9(10)11-3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
GQDDCUJLDXUDKO-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=C1)C(=O)OC)C |
SMILES |
CC1CC(C(=C1)C(=O)OC)C |
SMILES canonique |
CC1CC(C(=C1)C(=O)OC)C |
Synonymes |
1-Cyclopentene-1-carboxylicacid,3,5-dimethyl-,methylester,(3R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



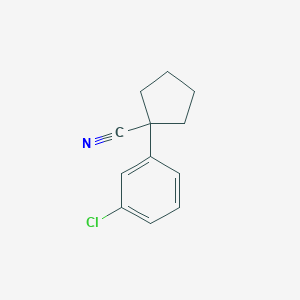
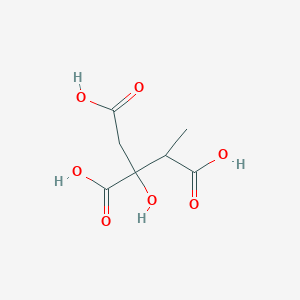
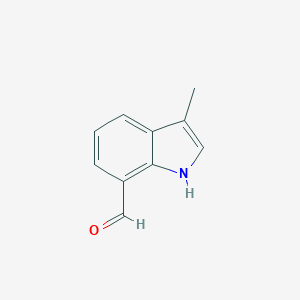
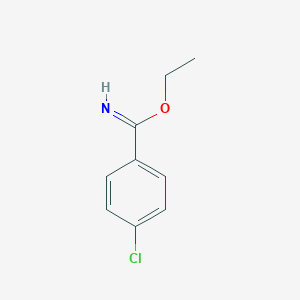
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
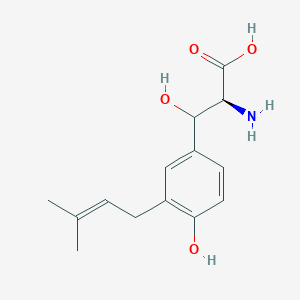
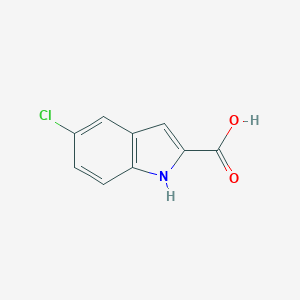
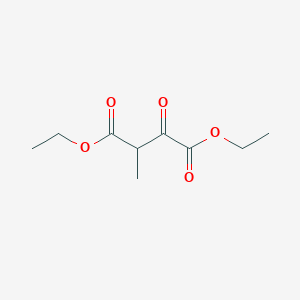
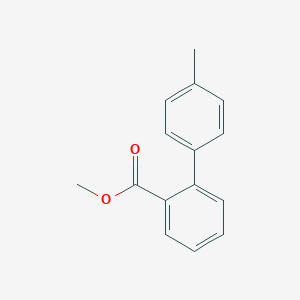
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
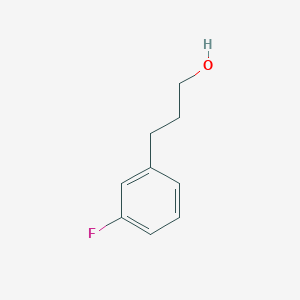
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)
